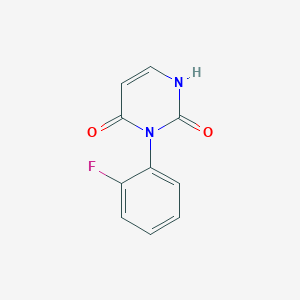
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Scientific Research Applications
Crystal Structures and Molecular Interactions : A study examined the molecular structures of related compounds, revealing insights into hydrogen bonding and pi-pi stacking interactions, which are crucial for understanding the compound's behavior in different environments (Trilleras et al., 2009).
Synthesis and Characterization : Research focused on the synthesis and characterization of various derivatives of this compound, providing essential data on its chemical properties and potential applications in different fields (Wolska & Herold, 2000).
Antibacterial Properties : A study synthesized substituted thienopyrimidines, including derivatives of the compound, to evaluate their antibacterial properties, contributing to the development of new antimicrobial agents (More et al., 2013).
Synthetic Routes and Electronic Structure Analysis : Research reported on the synthesis of novel derivatives and explored their electronic structures using spectroscopy and computational methods, aiding in the understanding of their potential applications in various fields (Ashraf et al., 2019).
Herbicidal Activities : A study synthesized compounds related to this chemical structure, assessing their herbicidal activities and providing insights into their potential use in agriculture (Huazheng, 2013).
Urease Inhibition Properties : Another research explored derivatives of this compound for their urease inhibition activity, which could be relevant in medical and agricultural applications (Rauf et al., 2010).
Biopharmaceutical Properties : A study developed a synthesis method for related structures and analyzed their biopharmaceutical properties, which is important for drug design and development (Jatczak et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from entering the S phase, which is the DNA synthesis phase .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle progression . CDK2 is involved in the G1/S transition of the cell cycle, and its inhibition can lead to cell cycle arrest .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines . Inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from entering the S phase, which can result in the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as MCF-7 and HCT-116, this compound has demonstrated significant cytotoxicity, leading to reduced cell viability . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy balance within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2 by binding to its active site, preventing the phosphorylation of target proteins required for cell cycle progression . This binding interaction is facilitated by the fluorophenyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. Over time, the compound has been observed to maintain its stability under various conditions, making it suitable for long-term studies . Degradation products have been identified, which may influence the compound’s efficacy and safety . Long-term effects on cellular function have also been noted, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity and contribute to the overall effects of the compound . Additionally, the compound has been shown to influence metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, it has been observed in the cytoplasm, where it influences cellular metabolism and signaling pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
3-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKSVJCDNDMFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CNC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


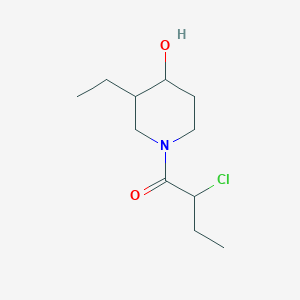
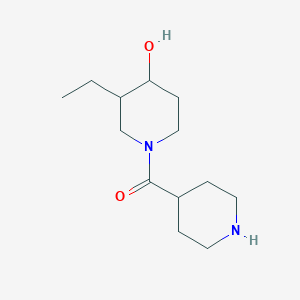
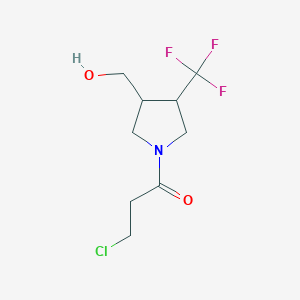

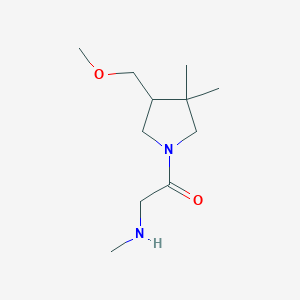

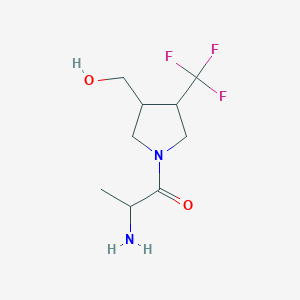
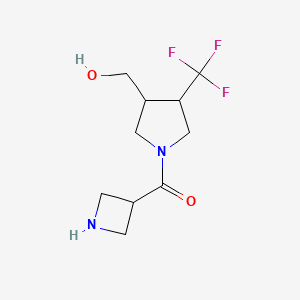
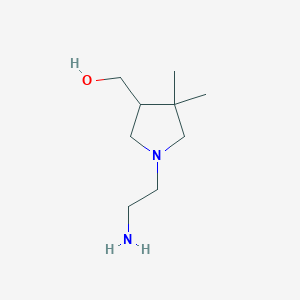



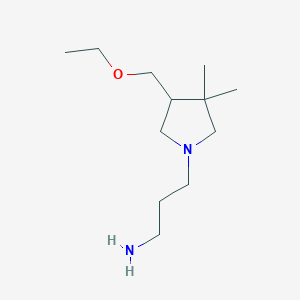
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481351.png)
